4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its pyrazole rings and various functional groups. This compound is often studied for its potential biological and chemical properties, which may have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps, including the preparation of pyrazole derivatives and the introduction of difluoromethyl and furylmethyl groups. Typical conditions might include the use of reagents like hydrazine, acyl chlorides, and furan derivatives under controlled temperatures and pH to facilitate specific reactions.
Industrial Production Methods
While specific industrial methods can vary, they generally involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, potentially forming various oxides.
Reduction: : Reduction reactions might reduce nitro groups to amines.
Substitution: : Nucleophilic or electrophilic substitution reactions could occur on the pyrazole rings or at the difluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halides, nitriles, and other nucleophiles.
Major Products
The products of these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Catalysts: : Potential use as a ligand in transition metal catalysis.
Materials Science: : Exploring its properties for use in new materials with unique electronic or structural characteristics.
Biology and Medicine
Pharmacology: : Investigated for potential anti-inflammatory or anti-cancer properties.
Biochemistry: : Used in studies to understand enzyme interactions and metabolic pathways.
Industry
Agrochemicals: : Potential use in the development of new pesticides or herbicides.
Polymer Science: : Used in the synthesis of specialized polymers with desired properties.
Mechanism of Action
The mechanism of action of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide largely depends on its target application. In pharmacological contexts, it may interact with specific receptors or enzymes, inhibiting or modulating their activity. The difluoromethyl and furylmethyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazole derivatives
1-methylpyrazole derivatives
Difluoromethylpyrazole compounds
Highlighting Uniqueness
What sets 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethyl and furylmethyl groups introduces distinct steric and electronic effects that can be exploited in various applications.
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Properties
IUPAC Name |
4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O3/c1-22-8-10(20-13(24)11-4-5-19-23(11)15(16)17)12(21-22)14(25)18-7-9-3-2-6-26-9/h2-6,8,15H,7H2,1H3,(H,18,25)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCKXPLQOZQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=NN3C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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